3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
- React N-[2-(piperidin-1-yl)ethyl]-3-methylbenzamide with 2-thiophenylboronic acid in the presence of a palladium catalyst to form 3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the piperidine and thiophene substituents through a series of substitution and coupling reactions.
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Step 1: Formation of Benzamide Core
- React 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride.
- React 3-methylbenzoyl chloride with ammonia to form 3-methylbenzamide.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and thiophene rings may play a role in binding to these targets, while the benzamide core provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(piperidin-1-yl)ethyl]benzamide: Lacks the thiophene substituent, which may affect its binding properties and biological activity.
3-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide: Similar structure but without the thiophene ring, potentially altering its electronic properties.
N-[2-(thiophen-2-yl)ethyl]benzamide: Lacks the piperidine ring, which may influence its solubility and reactivity.
Uniqueness
3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both piperidine and thiophene rings, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N2OS |
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Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-methyl-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C19H24N2OS/c1-15-7-5-8-16(13-15)19(22)20-14-17(18-9-6-12-23-18)21-10-3-2-4-11-21/h5-9,12-13,17H,2-4,10-11,14H2,1H3,(H,20,22) |
InChI Key |
PZCPZPZBJAZLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)N3CCCCC3 |
Origin of Product |
United States |
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